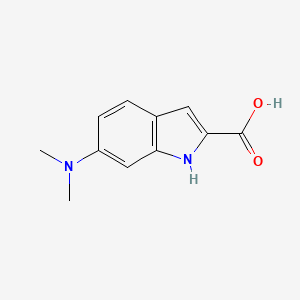

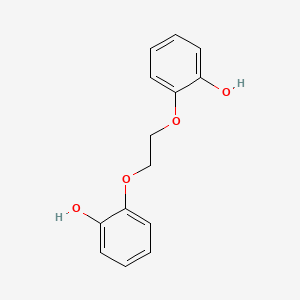

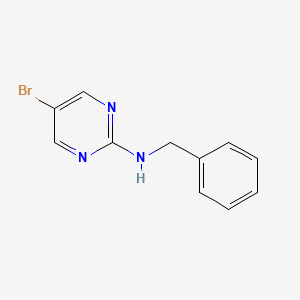

![molecular formula C11H8N2O B1336074 2-(Furan-2-yl)imidazo[1,2-a]pyridine CAS No. 28795-36-0](/img/structure/B1336074.png)

2-(Furan-2-yl)imidazo[1,2-a]pyridine

Übersicht

Beschreibung

2-(Furan-2-yl)imidazo[1,2-a]pyridine is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds containing a fused imidazole and pyridine ring system. This particular compound also features a furan ring attached to the imidazole ring, making it a subject of interest due to its potential biological activities and its use as a building block in organic synthesis .

Synthesis Analysis

The synthesis of 2-(furan-2-yl)imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One approach involves a multicomponent reaction of imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates, leading to the formation of fully substituted furans . Another method is a metal-free three-component domino reaction using 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates, which allows for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives . Additionally, moderate pressure synthesis has been used to convert 3-imidazo[1,2-a]pyridinylidene furan-2-ones into pyrrol-2-one analogues, demonstrating the versatility of synthetic approaches for these compounds .

Molecular Structure Analysis

The molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, a closely related compound, has been elucidated using single-crystal X-ray diffraction. This analysis revealed the molecular geometry in the solid state and the presence of intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure .

Chemical Reactions Analysis

2-(Furan-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including methylation, which yields isomeric methylated products. Electrophilic substitution reactions such as nitration, bromination, sulfation, formylation, and acylation can occur on either the furan or pyridine rings, depending on the reaction conditions. Quaternization with methyl iodide can also lead to the formation of N-methylpyridinium salts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(furan-2-yl)imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The presence of substituents on the imidazopyridine system and the furan ring can significantly alter their antibacterial properties, as demonstrated by a series of derivatives synthesized to investigate these effects . The crystal structure analysis of a related compound provides insights into the density and molecular interactions that may influence the physical properties of these compounds .

Wissenschaftliche Forschungsanwendungen

-

Organic Synthesis and Pharmaceutical Chemistry

- Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

- The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

- This functionalization is achieved through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis .

-

- Imidazo[1,2-a]pyrazine, a similar compound, acts as a versatile scaffold in organic synthesis and drug development .

- The review article compiles the progress made in synthetic methods and illustrates its reactivity and multifarious biological activity .

- The review is mainly based on the pattern and position of the substitution .

-

- Imidazo[1,2-a]pyrimidine, another similar compound, has been receiving significant attention in the synthetic chemistry community .

- Various chemosynthetic methodologies have been used, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis, etc .

Safety And Hazards

Zukünftige Richtungen

Imidazo[1,2-a]pyridine cores, including “2-(Furan-2-yl)imidazo[1,2-a]pyridine”, have increasing importance in the pharmaceutical industry . They have a broad range of biological and pharmacological activities, making them promising candidates for the development of new drugs . Future research could focus on exploring their potential in various therapeutic applications.

Eigenschaften

IUPAC Name |

2-(furan-2-yl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-2-6-13-8-9(12-11(13)5-1)10-4-3-7-14-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDJEDFUSPSLPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70412797 | |

| Record name | 2-(Furan-2-yl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-2-yl)imidazo[1,2-a]pyridine | |

CAS RN |

28795-36-0 | |

| Record name | 2-(Furan-2-yl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,3,4,5,6-Pentakis(hydroxymethyl)phenyl]methanol](/img/structure/B1336008.png)

![4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1336014.png)